molecular formula C18H21N7O2 B2540439 N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034515-42-7

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No. B2540439
CAS RN: 2034515-42-7
M. Wt: 367.413
InChI Key: DJMKUYTYRFADKZ-UHFFFAOYSA-N
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Description

The compound is a pyrazole-4-carboxamide derivative, a class of compounds known for their diverse biological activities and potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the general class of pyrazole-4-carboxamides is well-represented, indicating the relevance of this research area.

Synthesis Analysis

The synthesis of pyrazole-4-carboxamides can be achieved through various methods. One approach involves the hydrolytic cleavage of pyrazolo[3,4-d]pyrimidin-4-ones or the condensation of cyanoacrylamides with alkylhydrazines in formic acid, as described in the synthesis of related compounds . Another novel synthetic route utilizes N-(3-(dimethylamino)-2-formylacryloyl)formamide, which reacts with hydrazine hydrate or monosubstituted hydrazines to yield pyrazole-4-carboxamides . These methods highlight the versatility and adaptability of synthetic strategies for constructing the pyrazole-4-carboxamide core.

Molecular Structure Analysis

The molecular structure of pyrazole-4-carboxamide derivatives can be complex, with various substituents influencing the overall molecular conformation and properties. For instance, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, showcasing the importance of structural analysis in understanding the compound's biological activity . Such analyses are crucial for the rational design of new compounds with desired properties.

Chemical Reactions Analysis

Pyrazole-4-carboxamides can undergo a range of chemical reactions, depending on their substituents and reaction conditions. For example, they can react with benzylthiol or thiophenols to afford tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones . These transformations demonstrate the chemical reactivity of the pyrazole-4-carboxamide scaffold and its potential for further derivatization.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole-4-carboxamides are influenced by their molecular structure. X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine-like derivatives provide insights into intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for understanding the compound's stability and reactivity . These studies also highlight the importance of electrostatic energy contributions in the stabilization of molecular structures.

Scientific Research Applications

Synthetic Utility in Medicinal Chemistry

Compounds with dimethylamino, methoxy-triazine, and pyrazole carboxamide functionalities have been extensively studied for their synthetic utility in medicinal chemistry. For example, derivatives of benzo[b][1,6]naphthyridines with carboxamide linkages have shown potent cytotoxic properties against various cancer cell lines, indicating the potential of similar structures for antitumor applications (Deady et al., 2003). These findings suggest that N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide could be a candidate for the development of new anticancer agents.

Antimicrobial and Antifungal Properties

Research on novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and related derivatives incorporating a thiazolo[3,2-a]benzimidazole moiety has revealed moderate effects against some bacterial and fungal species (Abdel‐Aziz et al., 2008). This indicates the potential antimicrobial and antifungal applications of structurally related compounds, including N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide.

Potential in Drug Discovery

The structural features of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide suggest its utility in the synthesis of novel pharmaceutical agents. Compounds with similar structural elements have been synthesized and evaluated for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. For instance, synthesis and evaluation of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown promising anticancer activity (Abdellatif et al., 2014), highlighting the potential of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide in drug discovery.

properties

IUPAC Name

N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-12-14(10-20-25(12)13-8-6-5-7-9-13)16(26)19-11-15-21-17(24(2)3)23-18(22-15)27-4/h5-10H,11H2,1-4H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMKUYTYRFADKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCC3=NC(=NC(=N3)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

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